molecular formula C16H15N5OS3 B2444493 1-isopropyl-N-(7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-1H-pyrazole-3-carboxamide CAS No. 1203360-49-9

1-isopropyl-N-(7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-1H-pyrazole-3-carboxamide

Cat. No. B2444493
CAS RN: 1203360-49-9
M. Wt: 389.51
InChI Key: RUVJARIAXWNSSC-UHFFFAOYSA-N
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Description

The compound appears to contain several structural components, including a pyrazole ring, a benzo bis(thiazole) ring, and a methylthio group. These components are common in many biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, likely involves a complex arrangement of rings and functional groups. The presence of a pyrazole ring and a benzo bis(thiazole) ring suggests that it might have interesting chemical properties .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on its exact structure and the conditions under which the reactions are carried out .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, similar compounds with a benzo bis(thiazole) ring and a methylthio group have been found to have a melting point of 43-46 °C and a boiling point of 177 °C at 22mmHg .

Scientific Research Applications

Synthesis and Antineoplastic Activity

Compounds with structural similarities, particularly those involving pyrazole and thiazole moieties, have been synthesized and evaluated for their antineoplastic activities. For example, a series of 1-thia analogues of pyrrolizine bis(carbamate) exhibited significant growth inhibitory activity against HL-60 human promyelocytic leukemia cell line and HT-29 human colon carcinoma cells, highlighting their potential as antineoplastic agents (Lalezari & Schwartz, 1988).

Fluorescent Sensing and Photocatalysis Performance

Molybdate-based metal–organic complexes containing pyrazole and amide ligands have been synthesized, showing distinct performances in fluorescent sensing and photocatalysis. Such complexes can act as fluorescent sensors for various ions and as photocatalysts towards the degradation of dyes, demonstrating the versatility of pyrazole-containing compounds in material science (Wang et al., 2020).

Molecular Structure Characterization

Pyrazole derivatives have been synthesized and characterized, with one study detailing the molecular structure of a novel pyrazole derivative. The crystal structure analysis revealed significant interactions contributing to the crystal packing, demonstrating the importance of pyrazole derivatives in the study of molecular and crystal structures (Kumara et al., 2018).

Antitumor Agents

A new series of bis-pyrazolyl-thiazoles incorporating the thiophene moiety were synthesized and evaluated for their anti-tumor activities against hepatocellular carcinoma (HepG2) cell lines. Some compounds exhibited promising activities, highlighting the potential of pyrazole and thiazole derivatives as antitumor agents (Gomha et al., 2016).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its exact structure and the target molecules in the system .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and how it is used. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The future research directions involving this compound could include further studies of its synthesis, its chemical reactions, its potential biological activities, and its physical and chemical properties .

properties

IUPAC Name

N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-1-propan-2-ylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5OS3/c1-8(2)21-7-6-11(20-21)14(22)19-15-17-9-4-5-10-13(12(9)24-15)25-16(18-10)23-3/h4-8H,1-3H3,(H,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUVJARIAXWNSSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CC(=N1)C(=O)NC2=NC3=C(S2)C4=C(C=C3)N=C(S4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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